2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone
Brand Name: Vulcanchem
CAS No.: 6624-13-1
VCID: VC18797942
InChI: InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3
SMILES:
Molecular Formula: C24H25N3O2
Molecular Weight: 387.5 g/mol

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone

CAS No.: 6624-13-1

Cat. No.: VC18797942

Molecular Formula: C24H25N3O2

Molecular Weight: 387.5 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone - 6624-13-1

Specification

CAS No. 6624-13-1
Molecular Formula C24H25N3O2
Molecular Weight 387.5 g/mol
IUPAC Name 2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone
Standard InChI InChI=1S/C24H25N3O2/c1-19-18-26(16-17-27(19)22-14-8-9-15-25-22)23(28)24(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,19,29H,16-18H2,1H3
Standard InChI Key UFAJFMHSGHTVER-UHFFFAOYSA-N
Canonical SMILES CC1CN(CCN1C2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone, reflects its intricate connectivity (Table 1). The central carbonyl group is flanked by two phenyl rings and a hydroxyl group, while the piperazine ring incorporates a methyl substituent at the 3-position and a pyridin-2-yl group at the 4-position. This arrangement creates multiple sites for hydrogen bonding and π-π interactions, which may influence its physicochemical behavior.

Table 1: Molecular Properties of 2-Hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone

PropertyValue
CAS No.6624-13-1
Molecular FormulaC₂₄H₂₅N₃O₂
Molecular Weight387.5 g/mol
IUPAC Name2-hydroxy-1-(3-methyl-4-pyridin-2-ylpiperazin-1-yl)-2,2-diphenylethanone

Stereochemical Considerations

While crystallographic data for this specific compound are unavailable, related imidazolone derivatives exhibit monoclinic crystal systems (e.g., P2₁/c space group) with hydrogen-bonded dimers stabilized by N–H⋯O and C–H⋯O interactions . Analogous piperazine-pyridine hybrids often adopt chair conformations for the piperazine ring, with the pyridine moiety participating in planar stacking . Computational modeling or X-ray diffraction studies are needed to confirm these structural hypotheses.

Synthetic Methodologies

Reaction Pathways

Synthesis likely involves multi-step sequences, as seen in analogous piperazine derivatives. A plausible route (Figure 1) could include:

  • Condensation: Coupling a diphenylethanone precursor with a pyridinylpiperazine intermediate.

  • Alkylation/Hydrolysis: Introducing the methyl group via alkylation and subsequent hydroxylation.

Table 2: Hypothetical Synthesis Steps Based on Analogous Compounds

StepReagents/ConditionsPurpose
1Piperazine derivative, pyridineForm piperazine-pyridine core
21,2-Diphenylethanone, NaOH, pyridineCondensation to form ketone backbone
3Methylation agent (e.g., CH₃I)Introduce 3-methyl substituent

Notably, sodium triacetoxyborohydride-mediated reductions in toluene have been effective for similar N-alkylations, yielding high-purity products .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring methylation occurs exclusively at the piperazine’s 3-position.

  • Purification: Separating stereoisomers or byproducts arising from the compound’s multiple functional groups.

Structural and Spectroscopic Characterization

Analytical Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and hydroxyl protons (δ 4.5–5.5 ppm).

  • ¹³C NMR: Carbonyl carbons (δ 190–210 ppm) and quaternary carbons (δ 140–160 ppm) would dominate.

Mass Spectrometry:

  • A molecular ion peak at m/z 387.5 ([M+H]⁺) confirms the molecular weight. Fragmentation patterns may reveal losses of H₂O (–18 Da) or the pyridine moiety (–79 Da) .

Crystallographic Data Gaps

Unlike structurally related imidazolones (e.g., 2,5,5-triphenyl-3,5-dihydro-4H-imidazol-4-one), no single-crystal X-ray data exist for this compound . Future work should prioritize crystallography to resolve bond lengths, angles, and packing arrangements.

Future Research Directions

Synthesis Optimization

  • Explore microwave-assisted or flow chemistry to reduce reaction times.

  • Investigate enantioselective catalysis to isolate bioactive stereoisomers.

Biological Screening

  • Conduct in vitro assays against neuropeptide Y5 receptors and microbial targets.

  • Evaluate cytotoxicity and pharmacokinetic properties using in vivo models .

Computational Modeling

  • Perform molecular docking studies to predict binding affinities for Y5 receptors or microbial enzymes.

  • Use DFT calculations to optimize electronic properties for enhanced activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator